N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-22(2)18-10-11-20-19(21-18)24-15-13-23(14-16-24)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPFLJMTILKRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated pyrimidine derivative reacts with piperazine.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction, where the piperazine derivative is reacted with a phenylpropyl halide in the presence of a Lewis acid catalyst.
N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Formation of dihydropyrimidine or reduced piperazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine exhibit serotonin receptor modulation, which is crucial in the treatment of depression. Studies have shown that piperazine derivatives can act as serotonin reuptake inhibitors (SRIs), potentially offering new avenues for antidepressant therapies .
- Antipsychotic Properties
- Anxiolytic Effects
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Compound 7u (N-Benzyl-2-(piperazin-1-yl)pyrimidin-4-amine)
- Key features : Benzyl substituent on piperazine; lacks the dimethylamine at pyrimidine position 4.
- SAR studies suggest that bulkier substituents (e.g., 3-phenylpropyl) improve binding affinity compared to benzyl .
iCARM1 ()
- Key features : Piperazine linked via ethyl to dimethylamine; pyrimidine substituted with furan and p-tolyl groups.
- The furan and tolyl groups enhance π-π stacking, critical for CARM1 inhibition .
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine ()
Core Structure Modifications
Compound 131 ()
- Key features: Dihydropyrido-pyrimidine core with 3-phenylpropylamino and pyridyl substituents.
- Significance: Demonstrates that the 3-phenylpropyl group retains relevance in non-pyrimidine cores, suggesting its broad utility in enhancing lipophilicity .
6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine ()
Pharmacological and Physicochemical Comparisons
Research Findings and Implications
- SAR Trends :
- Therapeutic Potential: Analogs with pyrimidine-piperazine scaffolds (e.g., iCARM1) show efficacy in epigenetic regulation, suggesting similar pathways for the target compound . Trifluoromethyl groups () improve metabolic stability, a feature that could be integrated into future derivatives of the target compound .
Biological Activity
N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dimethylamino group and a piperazine moiety attached to a phenylpropyl chain. This structural configuration is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Anticancer Activity : Compounds with piperazine and pyrimidine derivatives have been studied for their potential as anticancer agents. For instance, studies have shown that related compounds can induce apoptosis in cancer cells .
- CNS Effects : The piperazine moiety is often associated with central nervous system (CNS) activity. Compounds like this compound may influence neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Some studies suggest that similar compounds may inhibit specific kinases involved in cell signaling pathways related to cancer progression .
- Receptor Modulation : The compound may interact with various receptors in the CNS, influencing neurotransmitter release and uptake.
Case Studies
- Anticancer Studies : A study focused on related compounds indicated that modifications to the piperazine structure could enhance anticancer activity, with some derivatives showing EC50 values in the nanomolar range against specific cancer cell lines .
- CNS Activity : Research involving piperazine derivatives demonstrated significant binding affinity to serotonin receptors, suggesting potential for treating mood disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | 20 | Apoptosis induction via kinase inhibition |
| Compound B | Antidepressant | 50 | Serotonin receptor modulation |
| Compound C | Anticonvulsant | 100 | GABAergic activity |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine formation | Formaldehyde, NH, 60°C, 12h | 65–75 | |
| Pyrimidine coupling | Pd(PPh), KCO, DMF, 80°C | 50–60 | |
| N-Dimethylation | CHI, NaH, THF, RT | 85–90 |
Basic: How is the structural integrity of this compound verified?
Methodological validation includes:
- Spectroscopy : H/C NMR confirms substituent positions (e.g., dimethylamine protons at δ 2.2–2.5 ppm; pyrimidine carbons at 155–165 ppm) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] at m/z 382.2) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in asymmetric reactions .
Advanced: How can computational modeling optimize synthesis routes?
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity:
- Reaction Pathway Prediction : Identifies energetically favorable routes for piperazine-pyrimidine coupling .
- Solvent Effects : COSMO-RS models simulate solvent interactions to enhance yields (e.g., DMF vs. DMSO) .
- Example : A 2024 study used DFT to reduce side-product formation in N-alkylation steps by 40% .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., kinase inhibition assays) require:
- Orthogonal Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding kinetics .
- Metabolic Stability Tests : Liver microsome assays (human/rat) clarify if discrepancies arise from rapid degradation .
- Structural-Activity Reanalysis : Overlay crystallographic data with conflicting bioassay results to identify conformational outliers .
Basic: What are common reactivity challenges in substitution reactions?
- Regioselectivity : The pyrimidine C2 position is more electrophilic than C4, requiring protecting groups (e.g., Boc) for selective functionalization .
- Piperazine Ring Stability : Strong acids/bases may cleave the piperazine moiety; mild conditions (pH 6–8) are recommended .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
Core Modifications : Systematically vary substituents (e.g., phenylpropyl chain length, dimethylamine groups).
Assay Parallelism : Test analogs against related targets (e.g., GPCRs vs. kinases) to identify selectivity drivers .
Data Integration : Use machine learning (e.g., Random Forest models) to correlate structural features with activity .
Q. Table 2: SAR Example (Hypothetical Data)
| Substituent | Target IC (nM) | Selectivity Ratio (GPCR/Kinase) |
|---|---|---|
| Phenylpropyl | 12 ± 2 | 5.6 |
| Cyclohexylpropyl | 45 ± 5 | 1.2 |
| Ethylpiperazine | >1000 | N/A |
Basic: What storage conditions ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilize and store in anhydrous DMSO (≥99.9% purity) to avoid hydrolysis .
Advanced: Can enzymatic synthesis replace traditional methods?
Emerging approaches include:
- Biocatalytic Amination : Transaminases catalyze dimethylamine addition with higher enantioselectivity (e.g., >90% ee) compared to chemical methods .
- Drawbacks : Limited substrate scope and scalability; best suited for small-scale chiral intermediate synthesis .
Basic: Which analytical methods quantify purity?
- HPLC : Reverse-phase C18 column, 0.1% TFA in HO/MeCN gradient (95–5% over 20 min) .
- Elemental Analysis : Validate C, H, N percentages (e.g., CHN requires C 66.3%, H 7.4%, N 22.1%) .
Advanced: How to model pharmacokinetic properties preclinically?
- In Silico Tools : SwissADME predicts logP (2.8 ± 0.3) and BBB permeability .
- In Vitro Assays : Caco-2 cell monolayers assess intestinal absorption; human hepatocytes evaluate metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
